- Preparation of benzo- or pyrido-oxathiazepine derivatives as Nrf2-activating compounds, World Intellectual Property Organization, , ,
Cas no 94426-72-9 (2-2-(Benzyloxy)ethyloxirane)
2-2-(Benzyloxy)ethyloxirane structure
Product Name:2-2-(Benzyloxy)ethyloxirane
Numero CAS:94426-72-9
MF:C11H14O2
MW:178.227663516998
MDL:MFCD27934088
CID:752293
PubChem ID:10888484
Update Time:2024-10-25
2-2-(Benzyloxy)ethyloxirane Proprietà chimiche e fisiche
Nomi e identificatori
-
- 2-[2-(Benzyloxy)ethyl]oxirane
- 2-(2-(benzyloxy)ethyl)oxirane
- 2-(2-phenylmethoxyethyl)oxirane
- Oxirane, [2-(phenylmethoxy)ethyl]-
- (+/-)-(2-phenylmethoxyethyl)oxirane
- (+/-)-[2-(benzyloxy)ethyl]oxirane
- (+/-)-1-(benzyloxy)but-3-ene oxide
- (+/-)-4-benzyloxy-1,2-epoxybutane
- 1-(benzyloxy)-3-butene oxide
- Oxirane,[2-(phenylmethoxy)ethyl]
- (2S)-2-[2-(Benzyloxy)ethyl]oxirane
- MLS001075819
- WEEINLJFNLBGTR-UHFFFAOYSA-N
- Oxirane, 2-[2-(phenylmethoxy)ethyl]-
- SY028858
- SMR000639330
- 2-[2-(Phenylmethoxy)ethyl]oxirane (ACI)
- Oxirane, [2-(phenylmethoxy)ethyl]- (9CI)
- (2-Benzyloxyethyl)oxirane
- [2-(Phenylmethoxy)ethyl]oxirane
- MFCD00153925
- MFCD27934088
- CS-11726
- (R)-2-[2-(Benzyloxy)ethyl]oxirane
- A10556
- 94426-72-9
- AKOS027257081
- DTXSID20447190
- DA-00435
- EN300-322262
- CS-0112897
- SR-01000781929
- SCHEMBL2186409
- CHEMBL1482506
- SY263579
- SR-01000781929-2
- Z1861993933
- 2-2-(Benzyloxy)ethyloxirane
-
- MDL: MFCD27934088
- Inchi: 1S/C11H14O2/c1-2-4-10(5-3-1)8-12-7-6-11-9-13-11/h1-5,11H,6-9H2
- Chiave InChI: WEEINLJFNLBGTR-UHFFFAOYSA-N
- Sorrisi: O(CCC1CO1)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 178.09900
- Massa monoisotopica: 178.099379685g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 13
- Conta legami ruotabili: 5
- Complessità: 141
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 1
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 21.8
- XLogP3: 1.6
Proprietà sperimentali
- PSA: 21.76000
- LogP: 1.99210
2-2-(Benzyloxy)ethyloxirane Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P280-P305+P351+P338
- Condizioni di conservazione:Inert atmosphere,2-8°C
2-2-(Benzyloxy)ethyloxirane Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019140811-5g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 5g |
$449.40 | 2023-08-31 | |
| Alichem | A019140811-10g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 10g |
$666.60 | 2023-08-31 | |
| Alichem | A019140811-25g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 25g |
$1188.00 | 2023-08-31 | |
| Chemenu | CM324836-5g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 5g |
$400 | 2021-06-09 | |
| Chemenu | CM324836-10g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 10g |
$617 | 2021-06-09 | |
| Chemenu | CM324836-25g |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 95% | 25g |
$1111 | 2021-06-09 | |
| TRC | B287528-50mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 50mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B287528-100mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 100mg |
$ 70.00 | 2022-06-07 | ||
| TRC | B287528-500mg |
2-[2-(Benzyloxy)ethyl]oxirane |
94426-72-9 | 500mg |
$ 230.00 | 2022-06-07 | ||
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD02365-50g |
2-(2-(benzyloxy)ethyl)oxirane |
94426-72-9 | 95% | 50g |
$1228 | 2023-09-07 |
2-2-(Benzyloxy)ethyloxirane Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Benzene , Dichloromethane ; 0 °C; 0 °C → rt; 14 h, rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate , Sodium thiosulfate Solvents: Water ; rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane
Riferimento
- Stereoselective synthesis of (±)-methyl homononactate and (±)-methyl 8-epi-homononactate, Tetrahedron, 1988, 44(22), 6889-96
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; rt
Riferimento
- A concise stereoselective total synthesis of botryolide B, Tetrahedron Letters, 2010, 51(31), 4020-4022
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane , Water ; 0 °C
Riferimento
- The first stereoselective and the total synthesis of Leiocarpin C and total synthesis of (+)-Goniodiol, Tetrahedron Letters, 2008, 49(48), 6765-6767
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; -20 °C; -20 °C → rt; overnight, rt
Riferimento
- Pyridinyl-heterocycles as isocitrate dehydrogenase 1 inhibitors and their preparation, therapeutically active compositions and their methods of use, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 6 h, 0 °C → rt
Riferimento
- First diastereoselective total synthesis of bicyclic styryl lactone: (1R,5R,7R)-7-((E)-styryl)-2,6-dioxabicyclo[3.3.1]nonan-3-one, Results in Chemistry, 2023, 5,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 1 min, rt; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
1.2 Reagents: Hydrochloric acid Solvents: Water
1.3 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 3 h, 0 °C
1.4 Reagents: Sodium hydroxide Solvents: Water
Riferimento
- Cyclohexanones by Rh-Mediated Intramolecular C-H Insertion, Journal of Organic Chemistry, 2013, 78(19), 9772-9780
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; overnight, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; neutralized, rt
Riferimento
- First stereoselective total synthesis of Neocosmosin A: a facile approach, Tetrahedron Letters, 2014, 55(41), 5629-5631
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C → rt; 14 h, rt
Riferimento
- Preparation of benzo- or pyrido-oxathiazepine 1,1-dioxide compounds having Nrf2-activating effect, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Riferimento
- Total synthesis of (+)-anamarine, Organic & Biomolecular Chemistry, 2012, 10(13), 2647-2655
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
1.2 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane
Riferimento
- Stereoselective synthesis of (±)-methyl nonactate and (±)-methyl 8-epi-nonactate, Tetrahedron Letters, 1987, 28(31), 3597-600
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform
Riferimento
- Regioselective opening of simple epoxides with diisopropylamine trihydrofluoride, Journal of Organic Chemistry, 1988, 53(5), 1026-30
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 30 min, 0 °C; 24 h, rt
Riferimento
- A convenient synthesis of the enantiomerically pure (S)-2,4-dihydroxybutyl-4-hydroxybenzoate using hydrolytic kinetic resolution, Synthetic Communications, 2018, 48(16), 2093-2098
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Riferimento
- A concise stereoselective total synthesis of diplodialide C, Monatshefte fuer Chemie, 2015, 146(11), 1921-1926
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Dichloromethane ; 0 °C; 2 h, rt
Riferimento
- Studies directed towards the synthesis of bryostatin: a stereoselective synthesis of the C7-C16 fragment, Synthesis, 2012, 44(19), 3077-3084
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydride Catalysts: Tetrabutylammonium iodide Solvents: Tetrahydrofuran ; 0 °C; 18 h, 0 °C
Riferimento
- Preparation of pyrrolopyridine derivatives as HIV inhibitors, Korea, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Solvents: Chloroform ; 23 h, rt
Riferimento
- Preparation of 4-isopropylchroman-3-ol compounds as T-type calcium channel antagonists, Korea, , ,
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 0 °C; 1 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
1.2 0 °C; 16 h, 0 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.4 Reagents: Sodium bicarbonate , m-Chloroperbenzoic acid Solvents: Dichloromethane ; 16 h, 0 °C
Riferimento
- Structure-Activity Relationships of 6- and 8-Gingerol Analogs as Anti-Biofilm Agents, Journal of Medicinal Chemistry, 2017, 60(23), 9821-9837
2-2-(Benzyloxy)ethyloxirane Raw materials
2-2-(Benzyloxy)ethyloxirane Preparation Products
2-2-(Benzyloxy)ethyloxirane Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane
Numero d'ordine:A917238
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 13:02
Prezzo ($):4597.0
Email:sales@amadischem.com
2-2-(Benzyloxy)ethyloxirane Letteratura correlata
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Fornitori consigliati
Amadis Chemical Company Limited
(CAS:94426-72-9)2-2-(Benzyloxy)ethyloxirane
Purezza:99%
Quantità:100g
Prezzo ($):4597.0